(2-Methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
This compound features a piperazine core substituted with a 4-methylthiazol-2-ylmethyl group and a 2-methoxyphenyl methanone moiety, forming a hydrochloride salt. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-13-12-23-16(18-13)11-19-7-9-20(10-8-19)17(21)14-5-3-4-6-15(14)22-2;/h3-6,12H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMAYORXMXPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the methoxyphenyl group and the piperazine ring. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Group: : This can be achieved by reacting phenol with methanol in the presence of an acid catalyst to form 2-methoxyphenol.
Synthesis of the Piperazine Ring: : Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.
Coupling of the Methoxyphenyl Group with Piperazine: : The methoxyphenyl group is then coupled with the piperazine ring using a suitable coupling agent such as carbonyldiimidazole (CDI) or a carbodiimide like dicyclohexylcarbodiimide (DCC).
Introduction of the Methylthiazol Moiety:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Piperazine derivatives with different substituents.
Substitution: : Substituted piperazines with various functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: : The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: : It is used in the development of new materials and chemical processes, particularly in the fields of polymer chemistry and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Heterocyclic substituents : The target compound’s 4-methylthiazole contrasts with imidazole (), phenylthiazole (), and furan (), altering electronic properties and binding interactions.
- Aryl groups: The 2-methoxyphenyl group differs from naphthyl (), 4-chlorophenoxy (), and pyridinyl (), impacting solubility and target engagement.
- Salt forms : Most analogs (e.g., ) are hydrochloride salts, enhancing aqueous solubility.
Molecular Properties
*Estimated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
